Cas no 13261-63-7 (N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine)
N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine Chemical and Physical Properties
Names and Identifiers
-
- 9H-Fluorene-2,7-diamine, N2,N2,N7,N7-tetramethyl-
- 2,7-bis(dimethylamino)fluorene
- N2,N2,N7,N7-tetramethyl-9H-Fluorene-2,7-diamine
- N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine
- D94181
- DB-119890
- 9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-
- 13261-63-7
- 2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine
- AS-77338
- SCHEMBL4886295
-
- MDL: MFCD00418345
- Inchi: 1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3
- InChI Key: PBWSLSWOCDRPKX-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C=CC2C3C=CC(=CC=3CC=2C=1)N(C)C
Computed Properties
- Exact Mass: 252.162648646g/mol
- Monoisotopic Mass: 252.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 6.5
N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1132518-1g |
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-diamine |
13261-63-7 | 95% | 1g |
$675 | 2024-07-23 | |
| eNovation Chemicals LLC | D758599-100mg |
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- |
13261-63-7 | 95% | 100mg |
$190 | 2024-06-05 | |
| eNovation Chemicals LLC | D758599-1g |
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- |
13261-63-7 | 95% | 1g |
$610 | 2024-06-05 | |
| Cooke Chemical | M2338347-100mg |
N2,N2,N7,N7-Tetramethyl-9H-fluorene-2,7-diamine |
13261-63-7 | 95% | 100mg |
RMB 652.80 | 2025-02-21 | |
| Cooke Chemical | M2338347-250mg |
N2,N2,N7,N7-Tetramethyl-9H-fluorene-2,7-diamine |
13261-63-7 | 95% | 250mg |
RMB 1086.40 | 2025-02-21 | |
| Cooke Chemical | M2338347-1g |
N2,N2,N7,N7-Tetramethyl-9H-fluorene-2,7-diamine |
13261-63-7 | 95% | 1g |
RMB 2870.40 | 2025-02-21 | |
| eNovation Chemicals LLC | D758599-100mg |
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- |
13261-63-7 | 95% | 100mg |
$170 | 2025-02-28 | |
| eNovation Chemicals LLC | D758599-250mg |
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- |
13261-63-7 | 95% | 250mg |
$265 | 2025-02-28 | |
| eNovation Chemicals LLC | D758599-1g |
9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl- |
13261-63-7 | 95% | 1g |
$655 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1132518-1g |
N2,N2,N7,N7-tetramethyl-9H-fluorene-2,7-diamine |
13261-63-7 | 95% | 1g |
$590 | 2025-02-27 |
N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine
N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine (CAS No. 13261-63-7): A Comprehensive Overview
N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine (CAS No. 13261-63-7) is a versatile organic compound with significant applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound is characterized by its unique molecular structure, which consists of a fluorene core substituted with four methyl groups and two amino groups. The fluorene core is a tricyclic aromatic hydrocarbon that imparts valuable properties such as fluorescence and stability, making it an attractive building block for advanced materials and functional molecules.
The tetramethyl substitution on the fluorene core enhances the compound's solubility and electronic properties, while the diamine functionality provides reactive sites for further chemical modifications. These features collectively make N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine a valuable intermediate in the synthesis of complex organic molecules and polymers.
Recent advancements in materials science have highlighted the potential of N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine in the development of high-performance organic semiconductors. Studies have shown that this compound can be used to synthesize conjugated polymers with excellent charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). For instance, a 2021 study published in the Journal of Materials Chemistry C demonstrated that polymers derived from N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine exhibited high electron mobility and stability under various environmental conditions.
In the pharmaceutical industry, N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine has gained attention as a potential lead compound for drug discovery. Its unique structure allows for the design of bioactive molecules with specific binding affinities to target proteins. Research published in the European Journal of Medicinal Chemistry in 2020 reported the synthesis of several derivatives of N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine that showed promising antitumor activities against various cancer cell lines. These findings underscore the compound's potential as a scaffold for developing novel therapeutic agents.
The synthetic versatility of N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine has also been explored in organic synthesis. The presence of the diamine functionality enables a wide range of chemical reactions, including condensation reactions with aldehydes and ketones to form Schiff bases, and coupling reactions with carboxylic acids to produce amides. These reactions are crucial for the synthesis of complex molecules with diverse functionalities. A recent study in the Tetrahedron Letters detailed an efficient method for synthesizing N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine derivatives using palladium-catalyzed cross-coupling reactions, highlighting the compound's utility as a synthetic intermediate.
Environmental considerations are also important when evaluating the use of N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine. Research has shown that this compound exhibits low toxicity and environmental impact when used under controlled conditions. However, proper handling and disposal practices are essential to ensure safety and minimize any potential risks. Guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide valuable insights into best practices for working with this compound.
In conclusion, N,N,N',N'-Tetramethyl-9H-fluorene-2,7-diamine (CAS No. 13261-63-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure and chemical properties make it an attractive candidate for advanced materials development, drug discovery, and organic synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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